

Introduction: The Quinoline-8-Sulfonamide Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *quinoline-8-sulfonamide*

Cat. No.: B086410

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The quinoline ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry.^{[1][2]} This structure is inherent to natural alkaloids like quinine, known for its antimalarial properties, and serves as a versatile template for a multitude of synthetic therapeutic agents.^{[3][4]} When the quinoline nucleus is functionalized with a sulfonamide moiety (-SO₂NH₂), particularly at the 8-position, the resulting **Quinoline-8-Sulfonamide** architecture gives rise to compounds with a remarkable breadth of biological activities.

Derivatives of this core structure are actively investigated as potent enzyme inhibitors and therapeutic agents. They have shown significant promise as inhibitors of carbonic anhydrase and the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.^{[5][6][7]} This has positioned **quinoline-8-sulfonamides** as attractive candidates for developing novel treatments for complex diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.^{[4][8]} This guide provides a detailed exploration of the chemical structure of **quinoline-8-sulfonamide** and a comprehensive, field-proven methodology for its synthesis, aimed at researchers and professionals in drug development.

PART 1: Chemical Structure and Physicochemical Properties

Quinoline-8-sulfonamide (C₉H₈N₂O₂S) is characterized by the fusion of the electron-rich benzene ring and the electron-deficient pyridine ring, with a sulfonamide group attached to the 8th position of the quinoline core.^{[9][10]}

Structural Features:

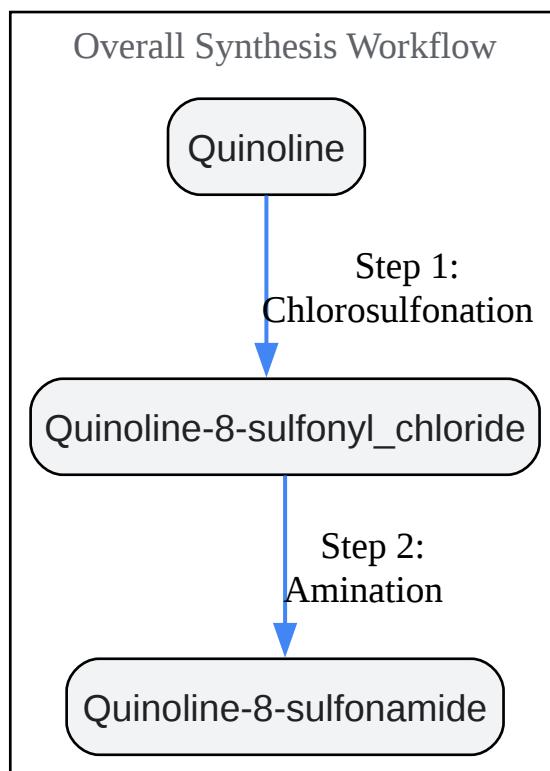
- Bicyclic Heteroaromatic System: The quinoline core provides a rigid, planar framework that can engage in π - π stacking interactions with biological targets.[11]
- Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore. It is a strong hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens).[12] This group's geometry is often considered a bioisostere of a carboxylic acid or amide, allowing it to mimic interactions of these groups in enzyme active sites while offering improved metabolic stability.[12][13]
- Intramolecular Hydrogen Bonding: X-ray crystallography studies have revealed that the sulfamoyl NH_2 group can form an intramolecular hydrogen bond with the nitrogen atom of the quinoline ring.[10][11] This interaction influences the molecule's conformation and its overall electronic properties.

The key physicochemical properties of the parent **quinoline-8-sulfonamide** compound are summarized below.

Property	Value	Source
Molecular Formula	$\text{C}_9\text{H}_8\text{N}_2\text{O}_2\text{S}$	[9]
Molecular Weight	208.24 g/mol	[9]
IUPAC Name	quinoline-8-sulfonamide	[9]
CAS Number	35203-91-9	[9]
Hydrogen Bond Donors	1 (from NH_2)	[9]
Hydrogen Bond Acceptors	3 (from N and SO_2)	[9]

PART 2: Synthesis of Quinoline-8-Sulfonamide

The synthesis of **quinoline-8-sulfonamide** is most effectively achieved through a two-step process. The first step involves the synthesis of a key reactive intermediate, quinoline-8-sulfonyl chloride, via electrophilic aromatic substitution. The second step is the conversion of this intermediate to the final sulfonamide product via nucleophilic substitution.



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Caption: High-level overview of the two-step synthesis of **quinoline-8-sulfonamide**.

Step 1: Synthesis of Quinoline-8-sulfonyl Chloride

The foundational step is the chlorosulfonation of quinoline. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (CISO_3H) serves as the electrophile source.

Causality Behind Experimental Choices:

- **Reagent Selection:** Chlorosulfonic acid is a highly reactive and potent sulfonating agent, making it suitable for the direct functionalization of the relatively stable quinoline ring.[14][15]
- **Reaction Mechanism & Regioselectivity:** In the quinoline ring system, electrophilic substitution preferentially occurs on the benzene ring rather than the pyridine ring, which is deactivated by the electronegative nitrogen atom.[2][16] The substitution primarily yields a mixture of the 5- and 8-sulfonated products.[2] The reaction proceeds by attack of the quinoline π -system on the electrophilic sulfur atom of chlorosulfonic acid.

- **Process Optimization:** A common challenge is the formation of the sulfonic acid byproduct. To drive the reaction to the desired sulfonyl chloride, thionyl chloride (SOCl_2) is often used in a subsequent step or concurrently.[14] This converts the intermediate quinoline-8-sulfonic acid into the more reactive quinoline-8-sulfonyl chloride, improving yield and purity. A patented industrial method involves reacting quinoline with chlorosulfonic acid first, followed by the addition of thionyl chloride to complete the conversion.[14]

Experimental Protocol: Quinoline-8-sulfonyl Chloride Synthesis

This protocol is based on established industrial methodologies.[14]

- **Reaction Setup:** In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO_2 fumes).
- **Initial Reaction:** Charge the flask with chlorosulfonic acid (5-8 molar equivalents relative to quinoline).
- **Quinoline Addition:** Cool the chlorosulfonic acid in an ice bath. Add quinoline (1 molar equivalent) dropwise via the dropping funnel while maintaining the internal temperature below 20°C.
- **Sulfonylation:** After the addition is complete, slowly heat the reaction mixture to 100–160°C and maintain this temperature until the quinoline is substantially consumed (monitored by TLC or GC). This forms a mixture of quinoline sulfonic acid and chlorosulfonated quinoline. [14]
- **Chlorination:** Cool the mixture to approximately 50°C. Cautiously add thionyl chloride (1-10 molar equivalents) dropwise.
- **Reaction Completion:** Heat the mixture under reflux (approx. 70-80°C) for 2-4 hours until the conversion to the sulfonyl chloride is complete.
- **Work-up:** Carefully pour the cooled reaction mixture onto crushed ice. The solid quinoline-8-sulfonyl chloride will precipitate.

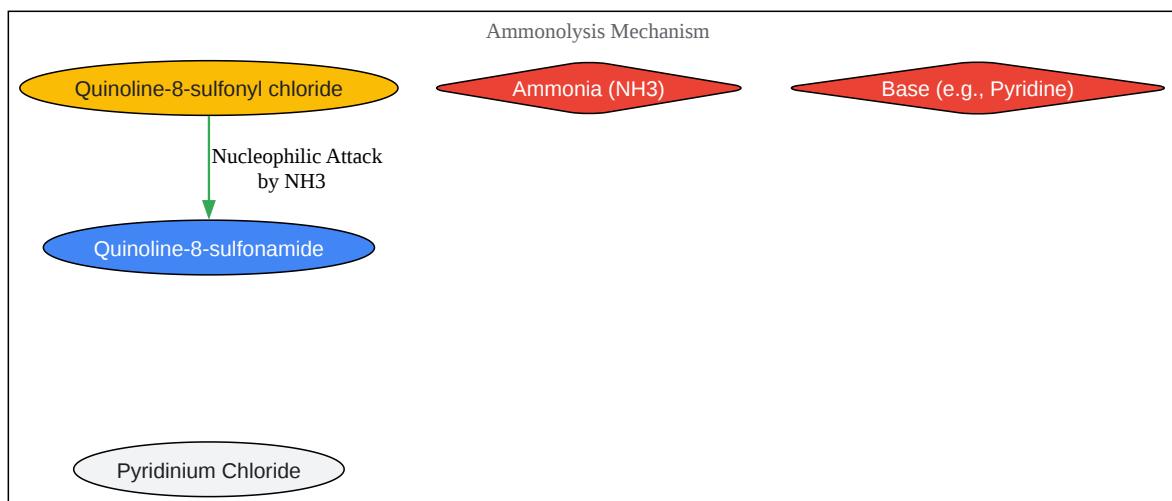
- Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. The crude product can be used directly in the next step or recrystallized for higher purity.

Step 2: Synthesis of Quinoline-8-sulfonamide from Quinoline-8-sulfonyl Chloride

The conversion of the sulfonyl chloride to a sulfonamide is a classic and efficient nucleophilic substitution reaction.[\[12\]](#)[\[17\]](#) The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by an amine nucleophile.

Causality Behind Experimental Choices:

- Nucleophile: For the parent **quinoline-8-sulfonamide**, a concentrated aqueous solution of ammonia or an ammonium salt serves as the nitrogen source.
- Solvent and Base: The reaction is typically performed in a solvent like dichloromethane or tetrahydrofuran.[\[8\]](#)[\[18\]](#) A base, such as pyridine or triethylamine, is crucial.[\[8\]](#)[\[17\]](#) Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Neutralizing the HCl prevents the protonation of the amine nucleophile, ensuring it remains available to react with the sulfonyl chloride.



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Caption: Reaction pathway for the conversion of the sulfonyl chloride to the sulfonamide.

Experimental Protocol: **Quinoline-8-sulfonamide** Synthesis

This protocol is adapted from procedures for synthesizing N-substituted **quinoline-8-sulfonamide** derivatives.^[8]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-sulfonyl chloride (1 molar equivalent) in a suitable solvent such as dichloromethane.
- Cooling: Cool the solution to 0-10°C using an ice bath.
- Amine Addition: Add a concentrated aqueous solution of ammonia (e.g., NH₄OH, >2 molar equivalents) dropwise to the stirred solution. A base like pyridine (1-2 drops or ~1.1 equivalents) can also be added to facilitate the reaction.^[8]

- Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- Work-up: Upon completion, pour the reaction mixture into cold distilled water. If a precipitate does not form immediately, acidify slightly with a few drops of concentrated HCl to precipitate the product.[8]
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure can be confirmed using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.[8]

Parameter	Step 1: Chlorosulfonation	Step 2: Amination
Starting Material	Quinoline	Quinoline-8-sulfonyl chloride
Key Reagents	Chlorosulfonic acid, Thionyl chloride	Aqueous Ammonia, Pyridine (base)
Solvent	None (reagent as solvent)	Dichloromethane
Temperature	0°C (addition), then 100-160°C, then reflux	0°C to Room Temperature
Reaction Time	Varies (monitor completion)	~12-18 hours
Work-up	Quench on ice, filter	Pour into water, acidify, filter

Conclusion

Quinoline-8-sulfonamide is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of targeted therapeutics. Its synthesis is robust and relies on fundamental reactions in organic chemistry. A thorough understanding of the underlying mechanisms, particularly the regioselectivity of the initial chlorosulfonation and the role of each reagent in the subsequent amination, is critical for achieving high yields and purity. The protocols detailed in this guide provide a self-validating framework for the reliable production of this important chemical entity, enabling further research into its vast therapeutic potential.

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